

A Comparative Guide to Tranexamic Acid Assays: Linearity and Range Determination

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Compound of Interest

Compound Name: cis-Tranexamic acid-13C2,15N

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This guide provides an objective comparison of different analytical methods for the quantification of tranexamic acid, with a focus on linearity and range determination. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, supported by experimental data from published studies. Detailed methodologies for each assay are provided to facilitate replication and validation.

Data Presentation: Linearity and Range Comparison

The following table summarizes the key performance characteristics of two distinct analytical methods for tranexamic acid quantification.

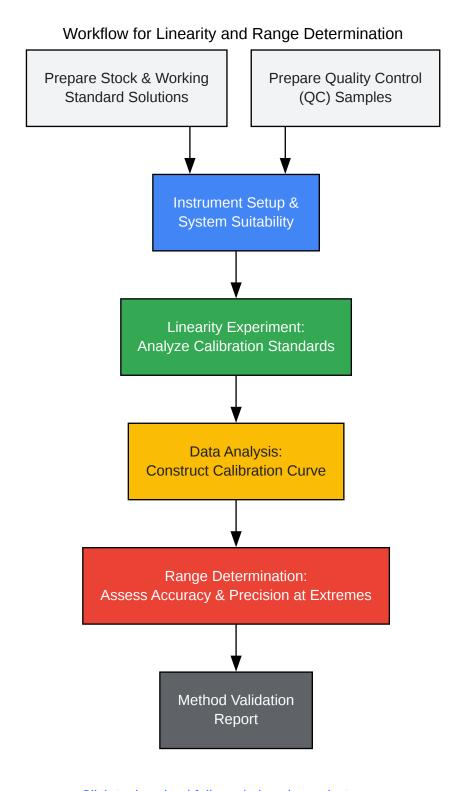


Parameter	HPLC-UV Method[1]	LC-MS/MS Method[2][3]	UPLC-MS/MS Method[4]	Spectrophoto metric Method[5]
**Linearity (R²) **	0.999	> 0.997	0.99744	0.9905-1.0000
Linear Range	0.8 - 1.2 mg/mL	100.00 - 15000.00 ng/mL	150.00 - 15004.00 ng/mL	10 - 70 μg/mL
Limit of Detection (LOD)	0.4062 μg/mL	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantitation (LOQ)	1.2311 μg/mL	100.00 ng/mL	150.00 ng/mL	Not explicitly stated
Matrix	Injection Formulation	Human Plasma	Human Plasma	Pharmaceutical Dosage Forms

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method, with a focus on establishing linearity and range.





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Caption: A generalized workflow for determining the linearity and range of an analytical method.

Experimental Protocols



HPLC-UV Method for Tranexamic Acid in Injection Formulation[1]

This method is designed for the quantification of tranexamic acid in a pharmaceutical injection formulation.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A stainless-steel column (25 cm × 4.6 mm) packed with octadecylsilyl silica gel (5 μm) (Hypersil ODS).
- Mobile Phase: A mixture of buffer and methanol. The buffer consists of 0.1 M potassium dihydrogen orthophosphate with the pH adjusted to 3.0 with orthophosphoric acid. The final mobile phase is a mixture of this buffer and methanol.
- Flow Rate: 0.9 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 μL.
- Standard Preparation: A standard solution of 0.2% w/v tranexamic acid is prepared by dissolving 100 mg of tranexamic acid working standard in 50 mL of water and sonicating for 15 minutes.
- Sample Preparation: The sample solution is prepared by diluting 2 mL of the injection formulation (equivalent to 200 mg of tranexamic acid) to 100 mL with water to achieve a final concentration of 0.2% w/v.
- Linearity Determination: Linearity is established by preparing and analyzing tranexamic acid solutions at five different concentrations, ranging from 80% to 120% of the nominal concentration (0.8 mg/mL to 1.2 mg/mL). A calibration curve is constructed by plotting the peak area against the concentration.



LC-MS/MS Method for Tranexamic Acid in Human Plasma[2][3]

This method is suitable for the determination of tranexamic acid in human plasma, often used in pharmacokinetic and bioequivalence studies.

- Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
- Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.
- Linearity Determination: The linearity of the method is assessed by preparing calibration curves in the plasma matrix over a concentration range of 100.00 to 15000.00 ng/mL.
- Validation Parameters: The method is validated for selectivity, matrix effect, calibration curve, accuracy, precision, recovery, lower limit of quantification (LLOQ), carry-over effect, and stability.

UPLC-MS/MS Method for Tranexamic Acid in Human Plasma[4]

This is an ultra-performance liquid chromatography-tandem mass spectrometry method for the sensitive determination of tranexamic acid in human plasma.

- Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
- Linearity Determination: A calibration curve is constructed and found to be linear over the concentration range of 150.00 ng/mL to 15,004.00 ng/mL. The coefficient of determination (R²) was 0.997440.
- Lower Limit of Quantitation (LLOQ): The LLOQ is established at 150.00 ng/mL.
- Validation: The method is validated for precision, accuracy, and percentage recovery.



Spectrophotometric Method for Tranexamic Acid in Pharmaceutical Dosage Forms[5]

This colorimetric method is a simpler and more economical approach for the determination of tranexamic acid in pharmaceutical formulations.

- Principle: The method is based on the reaction of tranexamic acid with sodium 1,2-napthoquinone-4-sulphonate (NQS) to form a reddish-orange colored chromogen.
- Detection Wavelength: The absorbance of the resulting chromogen is measured at a maximum wavelength of 474 nm.
- Linearity Determination: The method demonstrates linearity in the concentration range of 10-70 μg/mL.
- Reagents:
 - Tranexamic acid standard solution.
 - Sodium 1,2-napthoquinone-4-sulphonate (NQS) solution (0.5% w/v in distilled water).
- Procedure: A specific volume of the tranexamic acid standard or sample solution is reacted with the NQS solution. The absorbance of the resulting colored complex is measured. The concentration is then determined from the calibration curve.

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